4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one
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Overview
Description
4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a chromen-2-one core with butyl, chloro, and ethoxy substituents at positions 4, 6, and 7, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one can be achieved through several methods, including the Pechmann condensation, Knoevenagel condensation, and Michael addition reactions. One common method involves the condensation of 7-ethoxy-4-hydroxycoumarin with butyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products Formed
The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Generating Reactive Oxygen Species (ROS): Inducing oxidative stress in cells, leading to apoptosis or other cellular responses.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2H-chromen-2-one: A coumarin derivative with a methoxy group at position 7.
6-bromo-2H-chromen-2-one: A coumarin derivative with a bromo group at position 6.
3-(Bromoacetyl)coumarin: A coumarin derivative with a bromoacetyl group at position 3.
Uniqueness
4-butyl-6-chloro-7-ethoxy-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the butyl, chloro, and ethoxy groups may enhance its lipophilicity, stability, and potential biological activities compared to other coumarin derivatives .
Properties
IUPAC Name |
4-butyl-6-chloro-7-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c1-3-5-6-10-7-15(17)19-13-9-14(18-4-2)12(16)8-11(10)13/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYKKWNKBBCIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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